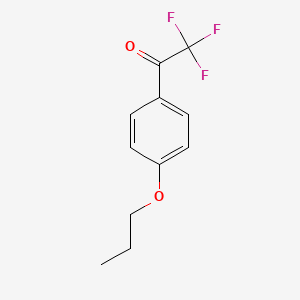

4'-n-Propoxy-2,2,2-trifluoroacetophenone

CAS No.:

Cat. No.: VC13394252

Molecular Formula: C11H11F3O2

Molecular Weight: 232.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O2 |

|---|---|

| Molecular Weight | 232.20 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-propoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C11H11F3O2/c1-2-7-16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 |

| Standard InChI Key | DBGDCGHMQBHMAZ-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=C(C=C1)C(=O)C(F)(F)F |

| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)C(F)(F)F |

Introduction

Synthesis Pathways

The synthesis of 4'-n-Propoxy-2,2,2-trifluoroacetophenone involves multiple steps, typically starting with fluorinated acetophenones and incorporating the propoxy group through etherification reactions. Below are common steps in its synthesis:

-

Starting Materials:

-

Trifluoroacetophenone derivatives.

-

n-Propyl alcohol or its derivatives for introducing the propoxy group.

-

-

Reaction Conditions:

-

Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

-

Catalysts like strong acids (e.g., sulfuric acid) or bases (e.g., potassium carbonate) facilitate the etherification reaction.

-

Controlled temperatures are essential to prevent side reactions.

-

-

General Reaction Scheme:

The reaction yields depend on precise control over reaction time, temperature, and reagent purity.

Characterization Techniques

To confirm the identity and purity of 4'-n-Propoxy-2,2,2-trifluoroacetophenone, various analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms.

-

Fluorine NMR (F NMR) is useful for analyzing the trifluoromethyl group.

-

-

Mass Spectrometry (MS):

-

Determines molecular weight and fragmentation patterns for structural confirmation.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as ketones (C=O stretch) and ethers (C-O-C stretch).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assesses purity and detects impurities in synthesized samples.

-

Applications

The unique structural features of 4'-n-Propoxy-2,2,2-trifluoroacetophenone make it valuable in various scientific fields:

-

Medicinal Chemistry:

-

The trifluoromethyl group enhances lipophilicity and metabolic stability.

-

Potential precursor for synthesizing pharmaceuticals targeting specific biological pathways.

-

-

Agrochemical Development:

-

Fluorinated compounds often exhibit enhanced efficacy as pesticides or herbicides due to their stability and bioactivity.

-

-

Material Science:

-

Used in designing fluorinated polymers or specialty chemicals with unique properties such as low surface energy or high thermal resistance.

-

Reactivity and Mechanisms

The electron-withdrawing nature of the trifluoromethyl group significantly affects the compound's reactivity:

Research Findings

Studies on similar compounds suggest that fluorination enhances biological activity by improving binding affinity to biological targets such as enzymes or receptors. Additionally:

-

Fluorinated acetophenones exhibit higher metabolic stability in vivo.

-

The introduction of n-propoxy groups may improve solubility and membrane permeability in drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume